L-Glutamic-5-14C acid

Descripción general

Descripción

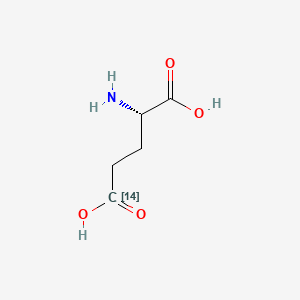

L-Glutamic-5-14C acid is a radioactively labeled form of L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes. The “14C” denotes the presence of the radioactive carbon isotope, carbon-14, at the fifth carbon position in the glutamic acid molecule. This labeling allows researchers to trace and study the metabolic pathways and biochemical processes involving glutamic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Glutamic-5-14C acid can be synthesized through the incorporation of carbon-14 into the glutamic acid molecule. One common method involves the use of labeled precursors in a biosynthetic pathway. For example, glucose-14C can be used as a starting material, which is then metabolized by microorganisms to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in a medium containing carbon-14 labeled substrates. The fermentation process is carefully controlled to optimize the yield of the labeled glutamic acid. After fermentation, the product is extracted and purified to obtain this compound with high specific activity .

Análisis De Reacciones Químicas

Types of Reactions: L-Glutamic-5-14C acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form alpha-ketoglutarate.

Reduction: It can be reduced to form gamma-aminobutyric acid (GABA).

Substitution: It can participate in transamination reactions to form other amino acids.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Commonly uses reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: Transamination reactions often require aminotransferase enzymes and co-factors like pyridoxal phosphate.

Major Products:

Oxidation: Alpha-ketoglutarate.

Reduction: Gamma-aminobutyric acid (GABA).

Substitution: Various amino acids depending on the specific transamination reaction

Aplicaciones Científicas De Investigación

Metabolic Studies

L-Glutamic-5-14C acid is predominantly used in metabolic studies due to its radioactive labeling. It enables precise tracking of metabolic pathways in cells and tissues, providing insights into how glutamic acid is utilized in various biological processes.

Enzymatic Reaction Kinetics

In chemistry, this compound is instrumental in studying the kinetics and mechanisms of enzymatic reactions that involve glutamic acid. Researchers utilize it to understand how enzymes interact with substrates and how these interactions affect metabolic rates.

Neurological Research

In medical research, this compound is employed in diagnostic imaging and studies related to neurological disorders. Its ability to trace glutamate metabolism is crucial for understanding conditions such as epilepsy, Alzheimer's disease, and other neurodegenerative disorders.

Pharmaceutical Development

The compound is also significant in the pharmaceutical industry, where it aids in the development of new drugs. By tracing metabolic pathways, researchers can assess how potential pharmaceuticals interact with glutamic acid metabolism, impacting drug efficacy and safety.

Fermentation Processes

This compound is used in industrial fermentation processes to study the production of amino acids and other metabolites by microorganisms. This application helps optimize fermentation conditions for higher yields of desired products.

Metabolic Pathway Tracing

A study utilized this compound to trace the metabolic fate of glutamate in neuronal tissues, revealing critical insights into neurotransmitter cycling and its implications for neurological health .

Drug Development

Research involving this compound helped identify how certain pharmaceuticals affect glutamate metabolism, providing foundational data that informed clinical trials for drugs targeting neurodegenerative diseases .

Mecanismo De Acción

L-Glutamic-5-14C acid exerts its effects primarily through its role as a precursor in various metabolic pathways. It activates both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Comparación Con Compuestos Similares

L-Glutamic acid: The non-radioactive form of L-glutamic-5-14C acid.

L-Glutamic acid monosodium salt: A more water-soluble and stable form.

Gamma-aminobutyric acid (GABA): A reduction product of L-glutamic acid.

Uniqueness: this compound is unique due to its radioactive labeling, which allows for detailed metabolic studies that are not possible with non-labeled compounds. This makes it an invaluable tool in research settings where tracking the metabolic fate of glutamic acid is essential .

Actividad Biológica

L-Glutamic-5-14C acid, a radiolabeled form of the amino acid glutamic acid, is widely utilized in biological research to trace metabolic pathways and investigate various physiological processes. This article explores its biological activity, focusing on its role in neurotransmission, metabolic pathways, and potential therapeutic applications.

Overview of L-Glutamic Acid

L-Glutamic acid is a non-essential amino acid that plays a critical role in several biological functions:

- Protein Synthesis : It is a building block for proteins.

- Neurotransmission : Acts as the primary excitatory neurotransmitter in the central nervous system.

- Energy Metabolism : Involved in the metabolism of carbohydrates and fats.

This compound serves as a tracer in studies examining these functions due to its radioactive carbon label, enabling researchers to track its incorporation and metabolism within biological systems.

Neurotransmission

L-Glutamic acid is crucial for glutamatergic signaling, which influences learning and memory. The introduction of this compound allows researchers to study:

- Uptake and Release : Investigating how neurons uptake and release glutamate.

- Receptor Interaction : Understanding interactions with NMDA and AMPA receptors, which are vital for synaptic plasticity.

Studies have shown that administering this compound can enhance neurotransmitter release, indicating its role in modulating synaptic activity.

Metabolic Pathways

This compound is instrumental in tracing metabolic pathways:

- Cellular Incorporation : Researchers can track its incorporation into proteins and other biomolecules.

- Degradation Products : By following its breakdown products, scientists can elucidate pathways involved in amino acid metabolism.

Research indicates that L-glutamate has the highest rate of oxidation among amino acids in specific cell types, such as enterocytes from developing chickens . This suggests a significant role in energy production and metabolic regulation.

Study on Sympathetic Activity

A study demonstrated that oral administration of glutamic acid resulted in increased plasma noradrenaline levels, suggesting enhanced sympathetic nervous system activity. This was attributed to the action of L-glutamate on specific adrenergic nuclei .

Table 1: Effects of L-Glutamic Acid on Plasma Neurotransmitters

| Time (minutes) | Noradrenaline Increase | Adrenaline Decrease | Dopamine Increase |

|---|---|---|---|

| 60 | Significant | Moderate | Significant |

| 120 | Maximal | Sustained decrease | Significant |

Cancer Metabolism

In cancer research, this compound has been used to investigate glutamine metabolism's role in tumor growth. Studies have shown that certain tumors exhibit "glutamine addiction," relying heavily on glutamine for growth and survival. Inhibitors targeting glutamine metabolism have been tested alongside L-glutamic acid tracers to assess their effects on tumor viability .

Therapeutic Applications

The unique properties of this compound make it valuable for drug development and therapeutic research:

- Drug Interaction Studies : It aids in understanding how various drugs affect glutamatergic signaling.

- Cancer Therapy : By elucidating the metabolic dependencies of tumors on glutamine, researchers can develop targeted therapies that exploit these vulnerabilities.

Propiedades

IUPAC Name |

(2S)-2-amino(514C)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-QZFAVJRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[14C](=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946854 | |

| Record name | (5-~14~C)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24016-48-6 | |

| Record name | L-Glutamic-5-14C acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024016486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-~14~C)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.